2-Pyridinamine, N-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H19N2P and a molecular weight of 354.38 g/mol . This compound is known for its unique structure, which includes a pyridinamine moiety linked to a triphenylphosphoranylidene group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Pyridinamine, N-(triphenylphosphoranylidene)- typically involves the reaction of 2-pyridinamine with triphenylphosphine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Pyridinamine, N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Pyridinamine, N-(triphenylphosphoranylidene)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in chemical reactions or its potential therapeutic applications .
Comparison with Similar Compounds
2-Pyridinamine, N-(triphenylphosphoranylidene)- can be compared with other similar compounds, such as:
- 2-Pyridinamine, N-(diphenylphosphoranylidene)-
- 2-Pyridinamine, N-(methylphenylphosphoranylidene)-
These compounds share similar structural features but differ in the substituents attached to the phosphoranylidene group. The uniqueness of 2-Pyridinamine, N-(triphenylphosphoranylidene)- lies in its specific combination of the pyridinamine and triphenylphosphoranylidene moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
23574-81-4 |
---|---|
Molecular Formula |
C23H19N2P |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
triphenyl(pyridin-2-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C23H19N2P/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-24-23/h1-19H |
InChI Key |
RSCYGMDQJOZXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.